molecular formula C13H10ClNO3 B2640603 Methyl 3-[(6-chloro-2-pyridinyl)oxy]benzenecarboxylate CAS No. 866150-88-1

Methyl 3-[(6-chloro-2-pyridinyl)oxy]benzenecarboxylate

Cat. No.: B2640603
CAS No.: 866150-88-1
M. Wt: 263.68
InChI Key: VUSHPYUBWZHZGG-UHFFFAOYSA-N
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Description

Methyl 3-[(6-chloro-2-pyridinyl)oxy]benzenecarboxylate is an organic compound with the molecular formula C13H10ClNO3 and a molecular weight of 263.6764 g/mol . This compound is characterized by the presence of a chlorinated pyridine ring and a benzenecarboxylate ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(6-chloro-2-pyridinyl)oxy]benzenecarboxylate typically involves the esterification of 3-hydroxybenzoic acid with methanol in the presence of a catalyst, followed by the introduction of the 6-chloro-2-pyridinyl group through a nucleophilic substitution reaction. The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(6-chloro-2-pyridinyl)oxy]benzenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Bases like potassium carbonate (K2CO3) and solvents such as DMF are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

Methyl 3-[(6-chloro-2-pyridinyl)oxy]benzenecarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-[(6-chloro-2-pyridinyl)oxy]benzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated pyridine ring and benzenecarboxylate ester group allow the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(6-chloro-2-pyridinyl)oxy]benzenecarboxylate is unique due to its combination of a chlorinated pyridine ring and a benzenecarboxylate ester group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 3-(6-chloropyridin-2-yl)oxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-17-13(16)9-4-2-5-10(8-9)18-12-7-3-6-11(14)15-12/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSHPYUBWZHZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=NC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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